molecular formula C11H11NO4 B108566 8-Hydroxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine-2-carboxylic acid CAS No. 17639-47-3

8-Hydroxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine-2-carboxylic acid

Katalognummer B108566
CAS-Nummer: 17639-47-3
Molekulargewicht: 221.21 g/mol
InChI-Schlüssel: KBRQSCACMYCTHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Hydroxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine-2-carboxylic acid, commonly known as SKF-38393, is a chemical compound that belongs to the class of benzazepines. It was first synthesized in the 1970s by the Swedish pharmaceutical company AB SKF. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and biochemistry.

Wirkmechanismus

The mechanism of action of SKF-38393 involves its binding to dopamine D1 receptors, which are located in various regions of the brain, including the striatum, prefrontal cortex, and hippocampus. The compound acts as a partial agonist of these receptors, leading to the activation of downstream signaling pathways that regulate various physiological processes.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of SKF-38393 are primarily mediated by its activation of dopamine D1 receptors. The compound has been shown to increase the release of dopamine in the brain, leading to the activation of downstream signaling pathways that regulate various physiological processes, including motor function, cognition, and reward processing.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of SKF-38393 is its selectivity for dopamine D1 receptors, which allows for the specific targeting of these receptors in various experimental settings. The compound is also relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of SKF-38393 in lab experiments. The compound has a relatively short half-life and can be rapidly metabolized in vivo, which can complicate the interpretation of experimental results. Additionally, the compound's selectivity for dopamine D1 receptors may limit its use in experiments that involve the activation of other receptor types.

Zukünftige Richtungen

There are several potential future directions for research on SKF-38393. One area of interest is the development of novel therapeutic agents based on the compound's structure and mechanism of action. Another potential direction is the investigation of the compound's effects on other physiological processes, such as inflammation and immune function. Additionally, further studies are needed to elucidate the precise mechanisms by which SKF-38393 regulates dopamine signaling and its downstream effects on behavior and physiology.

Synthesemethoden

The synthesis of SKF-38393 involves the reaction of 2-aminotetralin with ethyl acrylate in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions, including hydrolysis, reduction, and cyclization, to yield the final product. The synthesis method is relatively straightforward and has been optimized over the years to improve the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

SKF-38393 has been extensively studied for its potential applications in various scientific fields. In neuroscience, the compound has been shown to act as a selective agonist of dopamine D1 receptors, which are involved in the regulation of motor function, cognition, and reward processing. The compound has also been used to study the role of dopamine receptors in drug addiction and Parkinson's disease.
In pharmacology, SKF-38393 has been studied for its potential therapeutic applications in the treatment of various disorders, including schizophrenia and depression. The compound has been shown to improve cognitive function and reduce the symptoms of these disorders in animal models.

Eigenschaften

CAS-Nummer

17639-47-3

Produktname

8-Hydroxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine-2-carboxylic acid

Molekularformel

C11H11NO4

Molekulargewicht

221.21 g/mol

IUPAC-Name

8-hydroxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine-2-carboxylic acid

InChI

InChI=1S/C11H11NO4/c13-8-2-1-6-5-10(14)12-9(11(15)16)4-7(6)3-8/h1-3,9,13H,4-5H2,(H,12,14)(H,15,16)

InChI-Schlüssel

KBRQSCACMYCTHY-UHFFFAOYSA-N

SMILES

C1C(NC(=O)CC2=C1C=C(C=C2)O)C(=O)O

Kanonische SMILES

C1C(NC(=O)CC2=C1C=C(C=C2)O)C(=O)O

Synonyme

2,3,4,5-Tetrahydro-8-hydroxy-4-oxo-1H-3-benzazepine-2-carboxylic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.